4-Methyl-2-piperidin-2-yl-pyrimidine-5-carboxylic aciddimethylamide trihydrochloride
Overview
Description
Synthesis Analysis
The synthesis of piperidine derivatives, which includes “4-Methyl-2-piperidin-2-yl-pyrimidine-5-carboxylic aciddimethylamide trihydrochloride”, has been a topic of interest in recent years. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Chemical Reactions Analysis
Piperidine derivatives, including “4-Methyl-2-piperidin-2-yl-pyrimidine-5-carboxylic aciddimethylamide trihydrochloride”, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Quantum Chemical and Molecular Dynamics Simulation Studies
Piperidine derivatives have been investigated for their corrosion inhibition properties on iron, utilizing quantum chemical calculations and molecular dynamics simulations. Such studies are crucial for developing materials with enhanced resistance to corrosion, applicable in various industrial sectors. The research highlighted the importance of global reactivity parameters and adsorption behaviors on metal surfaces, providing insights into the molecular-level interactions between inhibitors and metal surfaces (Kaya et al., 2016).
Anti-Angiogenic and DNA Cleavage Studies
The anti-angiogenic and DNA cleavage abilities of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were evaluated. These studies are vital for anticancer drug development, as they target the formation of blood vessels (angiogenesis) essential for tumor growth and metastasis. The research demonstrates the potential of these compounds as anticancer agents by showing significant anti-angiogenic and DNA cleavage activities (Kambappa et al., 2017).
Synthesis of Key Intermediates for Inhibitors
Research on the practical synthesis of piperidine-related compounds as key intermediates in the development of potent inhibitors is another application. Such studies are foundational for pharmaceutical chemistry, enabling the discovery and optimization of drugs targeting specific enzymes or receptors. The work on synthesizing intermediates for deoxycytidine kinase (dCK) inhibitors exemplifies the strategic approach to drug synthesis and development (Zhang et al., 2009).
Development of Antihypertensive Agents
The synthesis of 1,2,4-triazolol[1,5-alpha]pyrimidines with piperidine, piperazine, or morpholine moieties and their evaluation as potential antihypertensive agents is a direct application in medicinal chemistry. Identifying compounds with promising antihypertensive activity contributes to the development of new therapies for managing high blood pressure, a major risk factor for cardiovascular diseases (Bayomi et al., 1999).
Future Directions
The future directions for “4-Methyl-2-piperidin-2-yl-pyrimidine-5-carboxylic aciddimethylamide trihydrochloride” and similar compounds lie in their potential applications in the pharmaceutical industry. The development of novel piperidine derivatives and the exploration of their biological and pharmacological activities are areas of ongoing research .
properties
IUPAC Name |
N,N,4-trimethyl-2-piperidin-2-ylpyrimidine-5-carboxamide;trihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O.3ClH/c1-9-10(13(18)17(2)3)8-15-12(16-9)11-6-4-5-7-14-11;;;/h8,11,14H,4-7H2,1-3H3;3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFZDFKRKDQPLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)N(C)C)C2CCCCN2.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23Cl3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,4-trimethyl-2-(piperidin-2-yl)pyrimidine-5-carboxamide trihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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